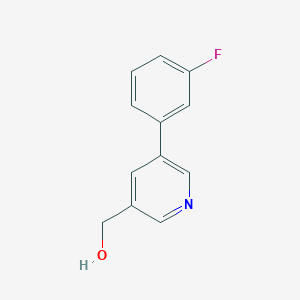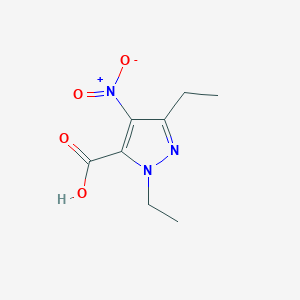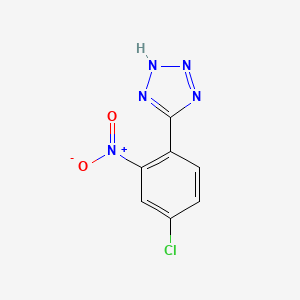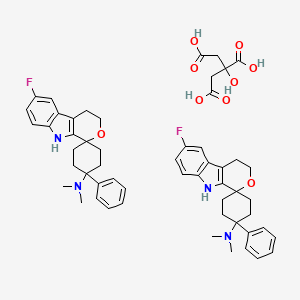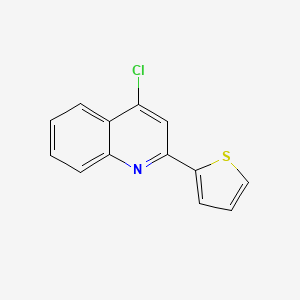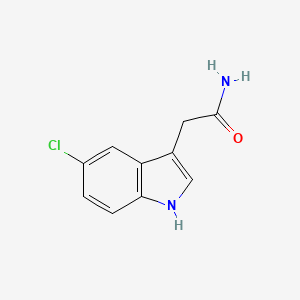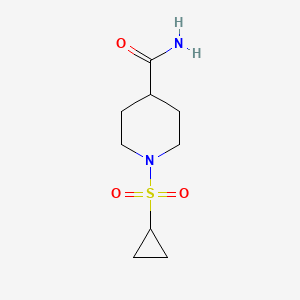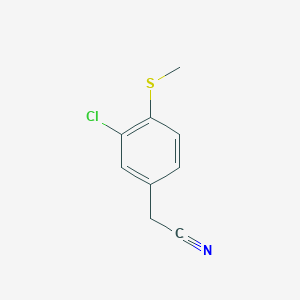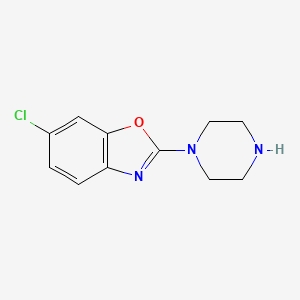
(4,4,4-Trifluorobutyl)thiocyanate
Descripción general
Descripción
(4,4,4-Trifluorobutyl)thiocyanate is a chemical compound with the molecular formula C5H6F3NS . It is a useful spin trapping reagent used for ESR/EPR spectroscopy .
Synthesis Analysis
The synthesis of (4,4,4-Trifluorobutyl)thiocyanate can be achieved from Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane .Molecular Structure Analysis
The molecular structure of (4,4,4-Trifluorobutyl)thiocyanate consists of 5 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom . The molecular weight of the compound is 169.17 g/mol.Aplicaciones Científicas De Investigación
Synthesis of Thiocyanates and Trifluoromethyl Sulfides
(4,4,4-Trifluorobutyl)thiocyanate plays a significant role in the synthesis of thiocyanates and trifluoromethyl sulfides. These compounds, traditionally synthesized through multistep procedures, can now be obtained via an oxidative nucleophilic strategy starting from thiols. This approach, utilizing trimethylsilyl cyanide and trimethylsilyl trifluoromethide, catalyzed by manganese oxide-based octahedral molecular sieve and potassium fluoride, enables the production of diverse thiocyanates and trifluoromethyl sulfides with high yields, typically over 90% (Yamaguchi et al., 2014).
Dealkylative Cyanation of Thioethers
Another application is in the conversion of thioethers to thiocyanates through fluorium-initiated dealkylative cyanation. This process, using Selectfluor as the oxidant and trimethylsilyl cyanide as the cyanating reagent, provides a streamlined and efficient method for synthesizing thiocyanates with electrophilic functionalities (Chen et al., 2019).
Spectrophotometric Determination of Uranium
In the field of analytical chemistry, (4,4,4-Trifluorobutyl)thiocyanate has been utilized in the spectrophotometric determination of uranium. This involves the extraction of the uranyl thiocyanate complex using tributyl phosphate-carbon tetrachloride as a solvent (Koppikar et al., 1959).
Trifluoromethylthiolation in Organic Synthesis
In organic synthesis, the compound is used in trifluoromethylthiolation reactions, such as the conversion of arenediazonium salts to aryl trifluoromethyl thioethers. This method, leveraging copper thiocyanate and trimethylsilyl trifluoromethane, allows the straightforward synthesis of these compounds from anilines (Danoun et al., 2014).
Probing Ionic Liquids
Furthermore, thiocyanate derivatives, including (4,4,4-Trifluorobutyl)thiocyanate, serve as probes in studying the structure and dynamics of ionic liquids. They are used to explore the local environment and interactions within these liquids, providing insights into their heterogeneity and ion pairing dynamics (Ren et al., 2015).
Interaction with Biological Membranes
The interaction of thiocyanate ions with biological membranes, such as phospholipid monolayers, has been studied using thiocyanate derivatives. These studies shed light on the chaotropic nature of thiocyanate and its effects on lipid interfaces, providing valuable information in the field of biochemistry (Viswanath et al., 2009).
Propiedades
IUPAC Name |
4,4,4-trifluorobutyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NS/c6-5(7,8)2-1-3-10-4-9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVPAYEMVGXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627825 | |
| Record name | 4,4,4-Trifluorobutyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4,4-Trifluorobutyl)thiocyanate | |
CAS RN |
212190-13-1 | |
| Record name | 4,4,4-Trifluorobutyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



